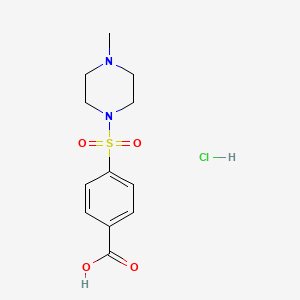
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O4S. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzoic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloromethyl group, forming the desired product. The reaction is usually carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of nanofiltration membranes to remove by-products and unreacted starting materials further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to target proteins, thereby modulating their activity. This compound is known to inhibit certain enzymes and receptors, leading to therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors
Uniqueness
4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid hydrochloride is unique due to its specific structural features, which allow for selective binding to target proteins. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in pharmaceutical research and development .
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.ClH/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDZZZCTOJIPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













